molecular formula C7H12N4O B13256735 6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13256735
M. Wt: 168.20 g/mol
InChI Key: TZVZUYRMXKHKNS-UHFFFAOYSA-N
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Description

6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-2,4-diaminopyrimidine with formaldehyde and methylamine. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methylamino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.

    Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,4-diaminopyrimidine: A precursor in the synthesis of the compound.

    2-Amino-5-methylbenzoic acid: Another compound with a similar structure but different functional groups.

    2-Amino-5-methylpyridine: A related compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

6-Amino-5-methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern and the presence of both amino and methylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-amino-5-methyl-2-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H12N4O/c1-4-6(8)10-5(3-9-2)11-7(4)12/h9H,3H2,1-2H3,(H3,8,10,11,12)

InChI Key

TZVZUYRMXKHKNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)CNC)N

Origin of Product

United States

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